Enzymatic Potency Benchmarking: Compound 106 (Target) vs. Compound 105 and Compound 109 in the h15-LOX-2 Enzymatic Assay
Within the same US20240317691 patent series, the target Compound 106 exhibits an IC₅₀ of 530 nM against recombinant human 15-LOX-2, positioning it as an intermediate-potency inhibitor between Compound 105 (IC₅₀ = 340 nM) and Compound 109 (IC₅₀ = 50,000 nM) [1]. This represents a 1.56-fold lower potency than Compound 105 but a 94-fold higher potency than Compound 109, all measured under identical assay conditions [1].
| Evidence Dimension | Enzymatic IC₅₀ against recombinant human 15-LOX-2 |
|---|---|
| Target Compound Data | IC₅₀ = 530 nM (Compound 106 / CAS 1904047-09-1) |
| Comparator Or Baseline | Compound 105: IC₅₀ = 340 nM; Compound 109: IC₅₀ = 50,000 nM |
| Quantified Difference | Compound 106 is 1.56-fold less potent than Compound 105; 94.3-fold more potent than Compound 109 |
| Conditions | UV/Vis spectrophotometric assay; arachidonic acid substrate; at least five inhibitor concentrations; 2 mL reaction volume [1] |
Why This Matters
This intermediate potency profile allows researchers to select a compound with sufficient dynamic range for dose-response studies while avoiding the cellular permeability penalties associated with extremely potent (sub-500 nM) but poorly cell-permeable inhibitors in this series.
- [1] BindingDB: BDBM68853 (Compound 105, IC₅₀ = 340 nM); BDBM50572161 (Compound 106, IC₅₀ = 530 nM); BDBM697976 (Compound 109, IC₅₀ = 50,000 nM). All measured in identical h15-LOX-2 enzymatic assay format. Accessed 2026-05-09. View Source
